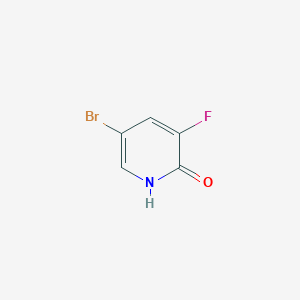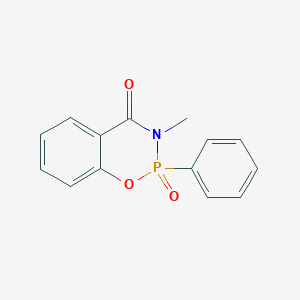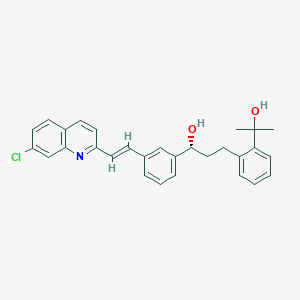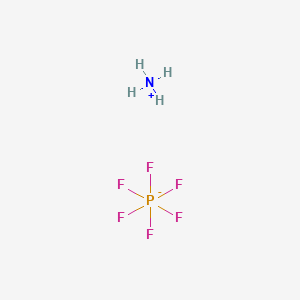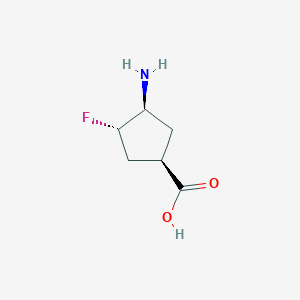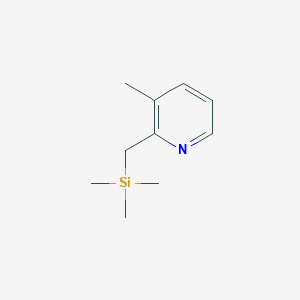
3-Methyl-2-((trimethylsilyl)methyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-((trimethylsilyl)methyl)pyridine: is an organic compound that features a pyridine ring substituted with a methyl group at the third position and a trimethylsilyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-((trimethylsilyl)methyl)pyridine typically involves the reaction of 2-chloropyridine with trimethylsilyl chloride in the presence of a base such as potassium carbonate or silver carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions: 3-Methyl-2-((trimethylsilyl)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of 3-carboxy-2-((trimethylsilyl)methyl)pyridine.
Reduction: Formation of 3-methyl-2-((trimethylsilyl)methyl)piperidine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3-Methyl-2-((trimethylsilyl)methyl)pyridine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a ligand in coordination chemistry .
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 3-Methyl-2-((trimethylsilyl)methyl)pyridine depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. The trimethylsilyl group can serve as a protecting group, stabilizing reactive intermediates and facilitating selective reactions .
相似化合物的比较
2-((Trimethylsilyl)methyl)pyridine: Similar structure but lacks the methyl group at the third position.
3-Methylpyridine: Lacks the trimethylsilyl group.
2-Trimethylsilylpyridine: Similar but lacks the methyl group at the third position.
Uniqueness: 3-Methyl-2-((trimethylsilyl)methyl)pyridine is unique due to the presence of both the methyl and trimethylsilyl groups, which confer distinct reactivity and steric properties. This combination allows for selective functionalization and the formation of complex molecules in synthetic chemistry.
属性
IUPAC Name |
trimethyl-[(3-methylpyridin-2-yl)methyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NSi/c1-9-6-5-7-11-10(9)8-12(2,3)4/h5-7H,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYNULILPHBDCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

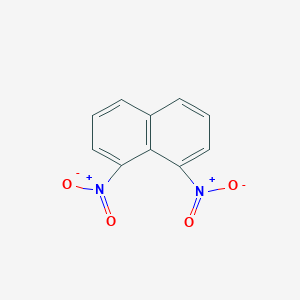
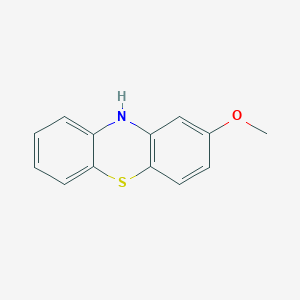
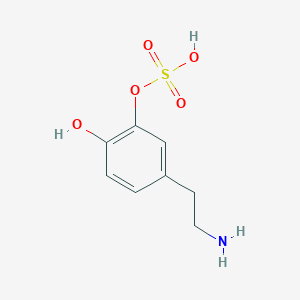
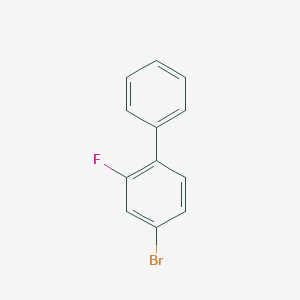
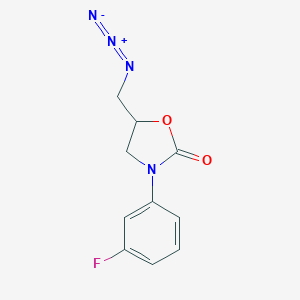
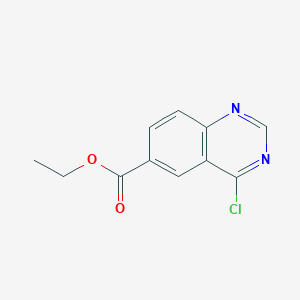
![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)

